molecular formula C9H15NO2 B14770896 Ethyl (piperidin-2-ylidene)acetate CAS No. 25654-24-4

Ethyl (piperidin-2-ylidene)acetate

Katalognummer: B14770896
CAS-Nummer: 25654-24-4
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: VTIIQRXRYKVQEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (piperidin-2-ylidene)acetate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (piperidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl acetoacetate under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetoacetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (piperidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl (piperidin-2-ylidene)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (piperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets involved vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl (piperidin-2-ylidene)acetate can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the position of the double bond, which can influence its chemical behavior and interactions .

Eigenschaften

CAS-Nummer

25654-24-4

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl 2-piperidin-2-ylideneacetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3

InChI-Schlüssel

VTIIQRXRYKVQEA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C1CCCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.